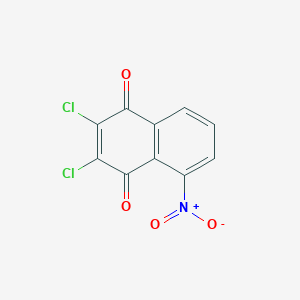
2,3-Dichloro-5-nitro-1,4-naphthoquinone
Descripción general
Descripción
2,3-Dichloro-5-nitro-1,4-naphthoquinone (DCNNQ) is a synthetic organic compound, classified as a quinone, with a wide range of applications in the medical and scientific fields. DCNNQ is a colorless, crystalline solid that is soluble in most organic solvents. It is produced through a variety of methods, including the nitration of 1,4-naphthoquinone, the oxidation of 2,3-dichloro-1,4-naphthohydroquinone, and the reaction of 2,3-dichloro-1,4-naphthoquinone with nitric acid. DCNNQ is a versatile compound with a variety of applications, including as an antioxidant, an antimicrobial agent, and a redox-active drug.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumoral Applications
1,4-Naphthoquinones, including 2,3-Dichloro-5-nitro-1,4-naphthoquinone, have been found to have significant antimicrobial and antitumoral properties . The chemical modification of naphthoquinones, such as introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups, has been reported to improve their pharmacological properties .
Organic Synthesis
2,3-Dichloro-1,4-naphthoquinone is a special naphthoquinone with four electrophilic sites, useful for applications in organic synthesis . It can be used in the preparation of a diverse new compounds, such as 2,3-substituted derivatives and heterocycles, including those with the core naphthoquinone structure fused .
Functionalization of Activated C–H Bonds
DDQ, a type of naphthoquinone, has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds .
Dehydrogenation of Saturated C–C, C–O, and C–N Bonds
DDQ is also used in the dehydrogenation of saturated C–C, C–O, and C–N bonds .
Pharmaceutical Research
Naphthoquinones are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases . Therefore, the synthesis of naphthoquinone derivatives, including 2,3-Dichloro-5-nitro-1,4-naphthoquinone, has been explored to contain compounds with potential biological activity .
Cancer Treatment Research
Preclinical evaluation of antibacterial and/or antitumoral naphthoquinones derivatives is included because cancer is a worldwide health problem . The information presented indicates that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer .
Mecanismo De Acción
Target of Action
2,3-Dichloro-5-nitro-1,4-naphthoquinone is a special naphthoquinone with four electrophilic sites Naphthoquinones are known to interact with a variety of biological targets, including enzymes and receptors, due to their electrophilic nature .
Mode of Action
The mode of action of 2,3-Dichloro-5-nitro-1,4-naphthoquinone involves its interaction with its targets. The compound’s electrophilic sites allow it to form covalent bonds with nucleophilic sites on its targets . This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Naphthoquinones are known to influence various biochemical pathways due to their broad range of biological targets . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.
Result of Action
The molecular and cellular effects of 2,3-Dichloro-5-nitro-1,4-naphthoquinone’s action would depend on its specific targets and the biochemical pathways it influences. Given the compound’s electrophilic nature, it could potentially alter the function of its targets, leading to changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2,3-Dichloro-5-nitro-1,4-naphthoquinone could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s interactions with its targets and its overall stability .
Propiedades
IUPAC Name |
2,3-dichloro-5-nitronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2NO4/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13(16)17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCITCQRUBWCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402657 | |
| Record name | 2,3-Dichloro-5-nitro-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-nitro-1,4-naphthoquinone | |
CAS RN |
22360-86-7 | |
| Record name | 2,3-Dichloro-5-nitro-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloro-5-nitro-1,4-dihydronaphthalene-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the electron-withdrawing nature of the nitro group in 2,3-Dichloro-5-nitro-1,4-naphthoquinone affect its properties?
A1: The presence of the nitro group significantly enhances the electron-acceptor strength of 2,3-Dichloro-5-nitro-1,4-naphthoquinone. Research suggests an electron affinity of 2.24 eV for this compound, compared to 2.05 eV for 2,3-dichloro-1,4-naphthoquinone, highlighting the nitro group's impact. [] This increased electron affinity influences its ability to form complexes, potentially impacting its biological activity and interactions with other molecules.
Q2: What is the significance of synthesizing regioisomers of 2,3-Dichloro-5-nitro-1,4-naphthoquinone?
A2: Synthesizing regioisomers, specifically N(H)-substituted-5-nitro-1,4-naphthoquinones, provides valuable insights into structure-activity relationships. By altering the position of substituents, researchers can assess the impact of these changes on biological activities like antioxidant capacity and enzyme inhibition. For example, one study found that 2-chloro regioisomers generally exhibited higher antioxidant capacities compared to their 3-chloro counterparts. [] This emphasizes the importance of regioisomerism in fine-tuning the properties of these compounds for potential applications.
Q3: Can you elaborate on the antioxidant properties observed in 2,3-Dichloro-5-nitro-1,4-naphthoquinone derivatives?
A3: Studies have shown that certain derivatives of 2,3-Dichloro-5-nitro-1,4-naphthoquinone, particularly those with specific substitutions on the naphthoquinone ring, exhibit notable antioxidant capacities. [] For instance, 2-chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione demonstrated significant antioxidant activity, measured using the CUPRAC method. [] Further investigation into the mechanisms underlying these antioxidant effects is crucial to understanding their potential therapeutic implications.
Q4: What are the potential applications of 2,3-Dichloro-5-nitro-1,4-naphthoquinone based on its complexing properties?
A4: Given its electron-accepting nature and ability to form complexes, 2,3-Dichloro-5-nitro-1,4-naphthoquinone holds promise in various areas. Its complexation with electron donors, such as methyl-substituted anilines, has been investigated. [] Understanding these interactions is crucial for potential applications in fields like material science, where controlled charge transfer plays a vital role. Further research might explore its use in developing new materials with tailored electronic properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




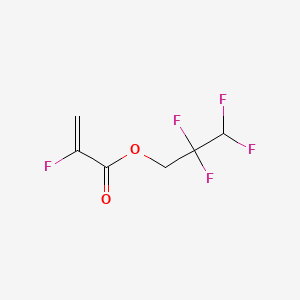
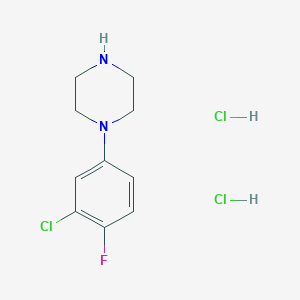

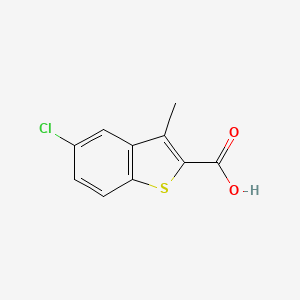

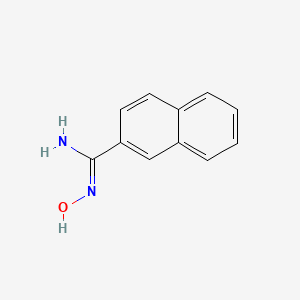
![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)
![Pyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B1587055.png)
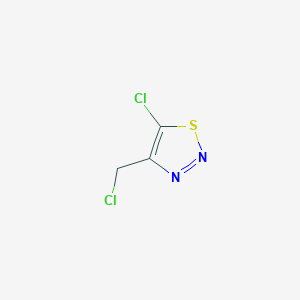
![3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid](/img/structure/B1587060.png)
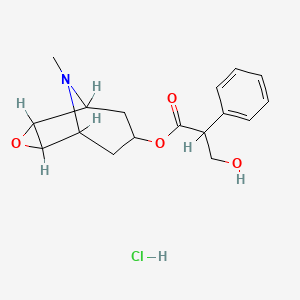
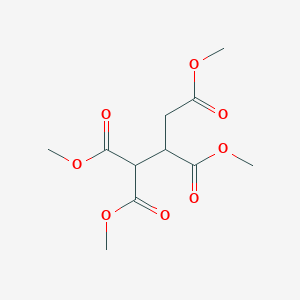
![2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1587068.png)